



Application Notes and Protocols for Cell Viability Assay with ML786 Dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ML786 dihydrochloride is a potent inhibitor of the human MutT homolog 1 (MTH1) enzyme, also known as NUDT1. MTH1 is a nucleotide pool sanitizing enzyme that plays a critical role in preventing the incorporation of damaged nucleotides into DNA.[1][2] Cancer cells often exhibit high levels of reactive oxygen species (ROS), leading to an increase in oxidized nucleotides.[3] These cells become reliant on MTH1 to prevent the integration of these damaged bases, which would otherwise lead to DNA damage and cell death.[1][4] By inhibiting MTH1, ML786 dihydrochloride can selectively induce DNA damage and subsequent apoptosis in cancer cells, making it a promising therapeutic agent.[2][4][5]

These application notes provide a comprehensive guide for assessing the cytotoxic effects of **ML786 dihydrochloride** on cancer cells through cell viability assays. The provided protocols detail the necessary steps for determining the dose-dependent effects of the compound and can be adapted for various cancer cell lines.

Mechanism of Action: MTH1 Inhibition Leading to Apoptosis

MTH1 functions to hydrolyze oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxodGTP, preventing their incorporation into DNA during replication. In cancer cells with high

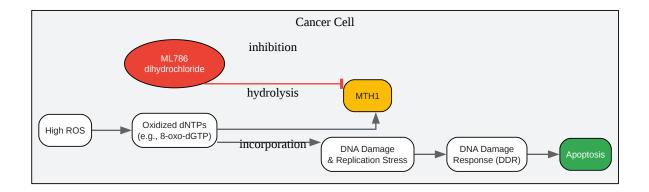


Methodological & Application

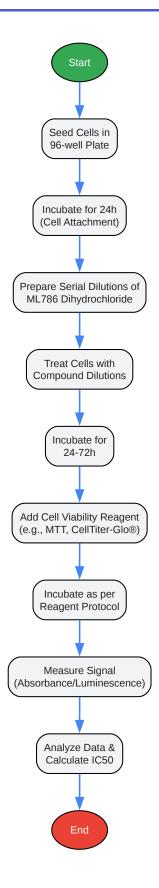
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oxidative stress, the inhibition of MTH1 by compounds like **ML786 dihydrochloride** leads to the accumulation of these damaged dNTPs in the nucleotide pool. The subsequent incorporation of these oxidized bases into DNA results in DNA lesions, replication stress, and the activation of the DNA damage response (DDR).[1] Persistent and overwhelming DNA damage ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4] [5]









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